bis[amino(methylsulfanyl)methylidene]butanedinitrile
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Overview
Description
Bis[amino(methylsulfanyl)methylidene]butanedinitrile: is an organic compound with the molecular formula C8H10N4S2 and a molecular weight of 226.32 g/mol . This compound is characterized by its unique structure, which includes two amino groups and two nitrile groups attached to a butanedinitrile backbone, with methylsulfanyl groups providing additional functionality . It is a yellow crystalline solid that is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[amino(methylsulfanyl)methylidene]butanedinitrile typically involves the alkylation of cyanothioacetamide with benzyl chloride in dimethylformamide (DMF) in the presence of 10% aqueous potassium hydroxide . This reaction yields the desired compound along with other by-products depending on the specific reaction conditions and reagents used .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Bis[amino(methylsulfanyl)methylidene]butanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines or other reduced forms.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bis[amino(methylsulfanyl)methylidene]butanedinitrile involves its ability to form stable complexes with metal ions and other molecules. This interaction can affect various molecular targets and pathways, including enzyme activity and signal transduction processes. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Bis[amino(benzylsulfanyl)methylidene]butanedinitrile: Similar structure but with benzyl groups instead of methyl groups.
Bis[amino(ethylsulfanyl)methylidene]butanedinitrile: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: Bis[amino(methylsulfanyl)methylidene]butanedinitrile is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
218602-01-8 |
---|---|
Molecular Formula |
C8H10N4S2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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